molecular formula C17H21N3OS B2694317 3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide CAS No. 392289-09-7

3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide

Cat. No.: B2694317
CAS No.: 392289-09-7
M. Wt: 315.44
InChI Key: DBAICBISTQMOPR-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a meta-tolyl group at position 2 and a butanamide moiety at position 2. Autotaxin inhibitors are of significant interest in therapeutic applications, including oncology and fibrosis, due to their role in lysophosphatidic acid (LPA) signaling modulation.

Properties

IUPAC Name

3-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-11(2)7-16(21)18-17-14-9-22-10-15(14)19-20(17)13-6-4-5-12(3)8-13/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAICBISTQMOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[3,4-c]pyrazole Core: The thieno[3,4-c]pyrazole core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a hydrazine derivative.

    Introduction of m-Tolyl Group: The m-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using m-tolyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of Butanamide Side Chain: The butanamide side chain can be attached through an amidation reaction using butanoyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related derivatives, focusing on substituent effects, biological activity, and physicochemical properties. Below is an analysis of key analogs:

Thieno-Pyrazole Derivatives with Varied Substituents

2.1.1. 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
  • Structure: Features a pyrazole-thiophene hybrid with cyano and amino substituents.
  • Synthesis: Prepared via condensation of malononitrile with a pyrazole precursor in 1,4-dioxane and triethylamine .
  • Key Differences : Lacks the butanamide chain and m-tolyl group, resulting in reduced lipophilicity compared to the target compound.
2.1.2. 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)
  • Structure : Incorporates an ester group (ethyl carboxylate) instead of a nitrile.
  • Synthesis: Utilizes ethyl cyanoacetate as a reagent, introducing polar ester functionality .
  • Key Differences : The ester group enhances solubility but may reduce membrane permeability relative to the target compound’s butanamide substituent.

Thieno[3,4-c]pyrazol-3-yl Acetamide Derivatives

A patent (WO 2022/003377) describes thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors, structurally analogous to the target compound . Comparative features include:

  • Core Structure: Shared thieno-pyrazole scaffold.

Structural and Physicochemical Comparison Table

Compound Name Molecular Weight (g/mol) Substituents (Position) LogP Key Biological Activity
Target Compound ~369.5 m-Tolyl (2), butanamide (3) ~3.2* Autotaxin inhibition (est.)
7a ~290.3 Cyano (3), amino (2,4) ~1.8 Not specified (synthetic intermediate)
7b ~336.4 Ethyl carboxylate (3), amino (2,4) ~2.1 Not specified (synthetic intermediate)
Patent Acetamide Derivative ~320.4 Methyl acetamide (3), aryl (2) ~2.5 Autotaxin inhibition (IC₅₀: 50–100 nM)

*Estimated using fragment-based methods.

Research Findings and Implications

Synthetic Accessibility : The target compound’s synthesis likely mirrors methods for 7a and 7b, involving cyclocondensation and functionalization steps . However, introducing the m-tolyl group may require regioselective coupling strategies.

Biological Potency : The butanamide chain in the target compound may confer enhanced autotaxin inhibition compared to shorter-chain analogs, as increased hydrophobicity improves target engagement .

Biological Activity

3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide is a thienopyrazole derivative that has garnered interest due to its potential biological activities. This compound features a unique structure that combines a thieno[3,4-c]pyrazole core with a butanamide side chain and an m-tolyl group, which may contribute to its pharmacological properties.

Chemical Structure

The IUPAC name of the compound is 3-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide. Its molecular formula is C17H21N3OSC_{17}H_{21}N_{3}OS and it has a molecular weight of 321.43 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC Name3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide
Molecular FormulaC17H21N3OS
Molecular Weight321.43 g/mol

Antimicrobial Properties

Research indicates that thienopyrazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds in inhibiting bacterial growth and fungal infections. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Antioxidant Activity

Thienopyrazole compounds have shown promise as antioxidants. For instance, in studies involving erythrocytes from Clarias gariepinus, these compounds reduced oxidative damage caused by toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology were significantly lower in treated groups compared to controls .

Anticancer Potential

The anticancer properties of thienopyrazoles are also notable. Compounds within this class have been evaluated for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research focused on specific kinase inhibitors suggests that thienopyrazoles can effectively target pathways involved in cancer progression .

The biological activity of 3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide may involve interactions with specific enzymes or receptors. For example, it may inhibit phosphodiesterase enzymes involved in inflammatory responses or act as a selective inhibitor for kinases associated with cancer .

Case Studies and Research Findings

  • Antimicrobial Study : A comparative study on various thienopyrazole derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
    CompoundZone of Inhibition (mm)
    Thienopyrazole A22
    Thienopyrazole B18
    3-methyl-N-(m-tolyl)20
  • Erythrocyte Protection : In the study assessing the protective effects against oxidative stress in fish erythrocytes, the following results were observed:
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    Thienopyrazole Compound (7a)12 ± 1.03

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